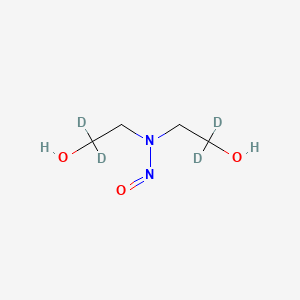
Nitrosobis(2-hydroxyethyl)amine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 typically involves the nitrosation of bis(2-hydroxyethyl)amine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety measures due to the compound’s carcinogenic nature .
Analyse Chemischer Reaktionen
Types of Reactions
Nitrosobis(2-hydroxyethyl)amine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxyl compounds .
Wissenschaftliche Forschungsanwendungen
Nitrosobis(2-hydroxyethyl)amine-d4 is primarily used in scientific research for the following applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: The compound is studied for its carcinogenic properties and its effects on liver cells.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: It is used in the development and validation of analytical methods for detecting nitrosamines in pharmaceuticals and other products
Wirkmechanismus
The mechanism by which Nitrosobis(2-hydroxyethyl)amine-d4 exerts its effects involves the formation of DNA adducts. The nitroso group reacts with DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include liver cells, where the compound induces oxidative stress and DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrosobis(2-hydroxyethyl)amine: The non-deuterated form of the compound, with similar carcinogenic properties.
N-Nitrosodimethylamine: Another potent carcinogen with a similar nitroso group.
N-Nitrosodiethylamine: A related compound with ethyl groups instead of hydroxyethyl groups
Uniqueness
Nitrosobis(2-hydroxyethyl)amine-d4 is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
Eigenschaften
Molekularformel |
C4H10N2O3 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
N,N-bis(2,2-dideuterio-2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i3D2,4D2 |
InChI-Schlüssel |
YFCDLVPYFMHRQZ-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(CN(CC([2H])([2H])O)N=O)O |
Kanonische SMILES |
C(CO)N(CCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)



